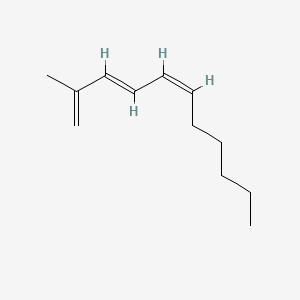

1,3,5-Undecatriene, 2-methyl-, (3E,5Z)-

Beschreibung

BenchChem offers high-quality 1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

73399-00-5 |

|---|---|

Molekularformel |

C12H20 |

Molekulargewicht |

164.29 g/mol |

IUPAC-Name |

(3E,5Z)-2-methylundeca-1,3,5-triene |

InChI |

InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h8-11H,2,4-7H2,1,3H3/b9-8-,11-10+ |

InChI-Schlüssel |

JJCUHVWRXVDLKW-QNRZBPGKSA-N |

Isomerische SMILES |

CCCCC/C=C\C=C\C(=C)C |

Kanonische SMILES |

CCCCCC=CC=CC(=C)C |

Herkunft des Produkts |

United States |

Synthetic Strategies and Stereocontrolled Methodologies

Total Synthesis Approaches for (3E,5Z)-2-Methyl-1,3,5-Undecatriene

The assembly of the C12 carbon skeleton of (3E,5Z)-2-methyl-1,3,5-undecatriene can be envisioned through several convergent strategies, where key fragments are joined to form the final triene structure.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for alkene synthesis, involving the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org These reactions are particularly valuable for creating carbon-carbon double bonds with stereochemical control.

For the synthesis of a related compound, (3E,5Z)-undeca-1,3,5-triene, a Wittig approach has been described involving the reaction of hexyltriphenylphosphonium bromide with (E)-2,4-pentadienal, which yields the desired product along with its all-E isomer. perfumerflavorist.com Adapting this to the target molecule, (3E,5Z)-2-methyl-1,3,5-undecatriene, would likely involve the reaction of a suitable phosphonium (B103445) ylide with a corresponding α,β-unsaturated aldehyde.

The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate-stabilized carbanions, typically favors the formation of (E)-alkenes. wikipedia.orgconicet.gov.ar This preference is due to the thermodynamic stability of the E-oxaphosphetane intermediate. However, modifications to the reaction conditions—such as the choice of phosphonate, base, and solvent—can influence the stereochemical outcome to favor the Z-isomer. conicet.gov.ar The HWE reaction is often preferred over the classical Wittig reaction because the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.orgresearchgate.net

Table 1: Representative Olefination Strategies for Conjugated Polyenes

| Reaction Type | Aldehyde/Ketone Component | Phosphorus Reagent | Typical Stereoselectivity | Reference |

| Wittig Reaction | (E)-2,4-Pentadienal | Hexyltriphenylphosphonium bromide | Mixture of (3E,5Z) and (3E,5E) | perfumerflavorist.com |

| HWE Reaction | Generic Aldehyde | Stabilized Phosphonate Ester | Predominantly (E)-Alkene | wikipedia.orgresearchgate.net |

| Modified HWE | Generic Aldehyde | Still-Gennari Phosphonate | Predominantly (Z)-Alkene | conicet.gov.ar |

This table presents generalized data for these reaction types, not specific results for (3E,5Z)-2-methyl-1,3,5-undecatriene.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds, including those in conjugated systems. organic-chemistry.orgyoutube.comnih.gov These reactions typically involve the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com

A key advantage of Suzuki-Miyaura couplings is their high stereospecificity; the stereochemistry of the starting alkenylboron and alkenyl halide partners is generally retained in the final diene or polyene product. organic-chemistry.org This makes it an attractive strategy for constructing the (3E,5Z) olefinic bonds of the target molecule. For instance, one could envision coupling an (E)-alkenylboron species with a (Z)-alkenyl halide. A patent for the unmethylated analogue, 1,3,5-undecatriene (B19402), describes a nickel-catalyzed coupling of a magnesium 1-heptenyl bromide (a mixture of Z and E isomers) with an (E)-1,3-butadiene derivative to produce a mixture of (3E,5Z) and (3E,5E) isomers. google.com A palladium-catalyzed variant could offer higher stereoselectivity.

Table 2: Palladium-Catalyzed Cross-Coupling Approaches

| Coupling Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Typical) | Key Feature | Reference |

| Suzuki-Miyaura | Alkenylboronic acid/ester | Alkenyl halide/triflate | Pd(OAc)₂, PPh₃, Base (e.g., Cs₂CO₃) | High stereospecificity | organic-chemistry.org |

| Stille Coupling | Alkenylstannane | Alkenyl halide/triflate | Pd(PPh₃)₄ | Tolerant of many functional groups | General Knowledge |

| Heck Coupling | Alkene | Alkenyl halide/triflate | Pd(OAc)₂, Ligand (e.g., a phosphine) | Forms C-C bond via C-H activation | rsc.org |

This table outlines general principles of palladium-catalyzed cross-coupling reactions applicable to polyene synthesis.

Alkene metathesis, catalyzed by ruthenium or molybdenum complexes, has emerged as a powerful tool for the formation of carbon-carbon double bonds. While often used in ring-closing metathesis, cross-metathesis can be employed to construct conjugated polyenes. A tandem transformation combining olefin cross-metathesis with a subsequent Wittig olefination has been developed to convert terminal olefins into 1,3-dienoic olefins in a single operation. organic-chemistry.org This type of strategy could potentially be adapted to build the undecatriene skeleton, although controlling the stereochemistry of the newly formed double bonds can be challenging and often depends heavily on the catalyst and substrate structure.

The oxidation of allylic alcohols is a common method to produce α,β-unsaturated aldehydes and ketones, which are key intermediates in many of the synthetic routes already discussed. wikipedia.org Reagents like manganese dioxide (MnO₂) are well-known for the selective oxidation of allylic and benzylic alcohols. rsc.org For instance, a suitable diene-alcohol could be oxidized to a dienal, which could then undergo a Wittig or HWE reaction to complete the triene system. The Babler oxidation, using pyridinium (B92312) chlorochromate (PCC), is another method that facilitates the oxidative transposition of tertiary allylic alcohols to form enones. wikipedia.org More modern and environmentally benign methods often employ catalytic amounts of metals like copper with a terminal oxidant such as oxygen. rsc.org

Stereoselective Synthesis of Conjugated Triene Systems

The primary challenge in synthesizing (3E,5Z)-2-methyl-1,3,5-undecatriene is the precise installation of the (3E,5Z) stereochemistry.

Achieving the specific (3E,5Z) configuration requires careful selection of reactions and conditions.

In Wittig/HWE Reactions: The stereochemical outcome is influenced by the stability of the ylide and the reaction conditions. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes. organic-chemistry.org The Still-Gennari modification of the HWE reaction, which uses specific phosphonates (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and strong, non-coordinating bases (like KHMDS with 18-crown-6), is a well-established method for producing (Z)-alkenes with high selectivity. conicet.gov.ar By strategically choosing the disconnection point, one could use a standard HWE for the (E)-bond and a Still-Gennari type reaction for the (Z)-bond.

In Cross-Coupling Reactions: The stereocontrol in Suzuki-Miyaura reactions is generally high, as the configuration of the double bonds in both the organoboron reagent and the organic halide is retained in the product. organic-chemistry.org Therefore, the challenge is shifted to the stereoselective synthesis of the individual coupling partners. The choice of palladium catalyst and ligands can also be crucial, as some systems have been shown to cause isomerization of the double bond during the catalytic cycle. nih.gov

Biomimetic and Chemoenzymatic Synthesis Efforts

There is no available research on biomimetic or chemoenzymatic synthesis strategies specifically targeting (3E,5Z)-1,3,5-Undecatriene, 2-methyl- . Biomimetic synthesis often mimics the natural biosynthetic pathways of a compound. While the parent undecatrienes are known natural products, the biosynthetic origin of a 2-methylated version, if it exists in nature, has not been elucidated.

Chemoenzymatic approaches, which utilize enzymes for specific bond formations or stereochemical control, are powerful tools in modern organic synthesis. rsc.org Reviews on the synthesis of insect pheromones indicate the use of enzymatic reactions for creating chiral centers or specific olefin geometries. rsc.org However, no studies have been published that describe the use of enzymes to construct the (3E,5Z)-diene system of a 2-methyl-1,3,5-undecatriene.

Development of Efficient and Scalable Synthetic Routes

The development of efficient and scalable synthetic routes is a critical aspect of chemical research, particularly for compounds with potential applications in fields such as agriculture (as pheromones) or fragrance. rsc.orgnih.gov For a synthesis to be considered scalable, it should be high-yielding, use readily available and cost-effective starting materials, and involve robust and safe reaction conditions.

Currently, there are no published reports on the development of efficient or scalable synthetic routes for (3E,5Z)-1,3,5-Undecatriene, 2-methyl- . While scalable syntheses for other insect pheromones, including some with methyl branches, have been reported nih.govjst.go.jp, these methodologies have not been specifically applied to the target compound of this article. A patented process for the preparation of the parent compound, (3E,5Z)-1,3,5-undecatriene, suggests a potential strategy involving the coupling of an organometallic (Z)-1-heptenyl compound with an (E)-1,3-butadiene derivative, but this does not address the introduction of the 2-methyl group. google.com

Table of Compounds Mentioned

Natural Occurrence, Isolation, and Biosynthetic Pathways

Occurrence in Biological Sources

Undecatrienes have been identified in a diverse range of organisms, where they contribute to the chemical profile of volatile emissions and metabolomes.

Several isomers of 1,3,5-undecatriene (B19402) are recognized for their powerful and diffusive green aromas. The (3E,5Z)-1,3,5-undecatriene isomer is a key aroma constituent of galbanum, an aromatic gum resin from plants of the Ferula genus. perfumerflavorist.com This compound, along with its isomers, is responsible for the characteristic harsh, green, and peppery odor of galbanum oil. perfumerflavorist.comthegoodscentscompany.com Beyond galbanum, various isomers of 1,3,5-undecatriene have been identified in the natural volatile profiles of several common fruits and vegetables, including apples, peaches, Bartlett pears, pineapples, celery, and parsley. perfumerflavorist.comnih.gov Their presence in these plants contributes to their unique flavor and scent characteristics.

Table 1: Occurrence of 1,3,5-Undecatriene in Various Plant Species

| Plant Species | Common Name | Compound Identified | Reference |

| Ferula gummosa | Galbanum | (3E,5Z)-1,3,5-Undecatriene | perfumerflavorist.com |

| Malus domestica | Apple | 1,3,5-Undecatriene | perfumerflavorist.com |

| Prunus persica | Peach | 1,3,5-Undecatriene | perfumerflavorist.com |

| Pyrus communis | Bartlett Pear | 1,3,5-Undecatriene | perfumerflavorist.com |

| Ananas comosus | Pineapple | 1,3,5-Undecatriene | perfumerflavorist.comthegoodscentscompany.com |

| Apium graveolens | Celery | 1,3,5-Undecatriene | perfumerflavorist.comnih.gov |

| Petroselinum crispum | Parsley | 1,3,5-Undecatriene | perfumerflavorist.com |

The marine environment, particularly brown algae (Phaeophyceae), is a rich source of C11-hydrocarbons, including various undecatrienes. scielo.br The brown algae of the genus Dictyopteris are known for being odoriferous, a trait attributed to their production of a bouquet of C11-metabolites. scielo.br These compounds are structurally similar to sexual attractants and contribute to the characteristic "ocean smell" of the seaweed's essential oil. scielo.br Several C11-hydrocarbons have been isolated from different Dictyopteris species, where they can act as pheromones to stimulate the release of gametes. scielo.br

Similarly, the compound known as cystophorene, which is an alkatriene, has been reported in the brown alga Cystophora siliquosa. nih.gov The presence of these C11-hydrocarbons is not limited to Dictyopteris and Cystophora, as they have also been detected in other brown algae genera like Dictyota, Ectocarpus, and Laminaria. scielo.br

Table 2: Undecatrienes Identified in Algal Species

| Algal Genus/Species | Compound Type | Specific Compound Example | Reference |

| Dictyopteris | C11-Hydrocarbons, Undecatrienes | Dictyopterenes | scielo.bracs.org |

| Cystophora siliquosa | Alkatriene | Cystophorene ((3E,5Z)-1,3,5-Undecatriene) | nih.gov |

The genus Pinus encompasses a wide variety of pine trees, known for producing a complex array of terpenes and other volatile compounds. wikipedia.org These species have undergone extensive diversification, adapting to various environmental pressures, including fire and competition, which has shaped their chemical profiles. nih.gov While pines are significant producers of many secondary metabolites, the detection of undecatrienes in Pinus species is not prominently documented in available scientific literature. Their chemical ecology is primarily dominated by other classes of compounds, such as monoterpenes and sesquiterpenes.

Elucidation of Biosynthetic Routes to Undecatrienes

The biosynthesis of undecatrienes and other short-chain alkenes is a fascinating enzymatic process that begins with common primary metabolites.

The biosynthesis of C11-hydrocarbons like undecatrienes originates from fatty acids, which are primary metabolites synthesized in almost all organisms. nih.gov Fatty acids are long, unbranched carbon chains that serve as energy stores and building blocks for more complex molecules. libretexts.org Specifically, polyunsaturated fatty acids (PUFAs), such as those in the omega-3 (ω-3) and omega-6 (ω-6) families, are key precursors. researchgate.netnih.gov These essential fatty acids, which organisms like mammals cannot synthesize on their own, are distinguished by the position of the first double bond from the methyl end of the carbon chain. researchgate.netnih.gov The biosynthetic machinery of organisms like algae can take these fatty acid building blocks and modify them through a series of enzymatic reactions to produce a variety of secondary metabolites, including undecatrienes.

A crucial step in the conversion of fatty acids to terminal alkenes (1-alkenes) is oxidative decarboxylation. nih.govwikipedia.org This biochemical reaction involves the removal of a carboxyl group from a molecule, releasing carbon dioxide, and is facilitated by specific enzymes. nih.gov In the context of alkene biosynthesis, enzymes such as the P450 monooxygenase OleT and the non-heme diiron enzyme UndB catalyze the oxidative decarboxylation of fatty acids. nih.govchemrxiv.org

The process is an oxidation reaction that requires an oxidant, like molecular oxygen (O₂), and often an electron donor. nih.govchemrxiv.org For instance, the OleT enzyme system can convert short-chain fatty acids into their corresponding terminal alkenes, one carbon shorter than the original fatty acid. nih.gov Similarly, UndB is a membrane-bound fatty acid decarboxylase that efficiently catalyzes this conversion. chemrxiv.org These enzymatic transformations are fundamental to the natural production of undecatrienes and other alkenes in various biological systems.

Environmental and Ecological Factors Influencing Natural Production and Accumulation

While there is no specific research on the environmental and ecological factors that influence the production of (3E,5Z)-2-methyl-1,3,5-undecatriene, general principles governing the production of plant-derived volatile organic compounds (VOCs), including terpenoids and other alkenes, can be considered. The production and emission of these compounds are known to be highly responsive to both abiotic and biotic environmental cues. nih.gov

A range of abiotic factors can significantly impact the synthesis and emission of VOCs in plants. These factors can influence enzyme activity, substrate availability, and the physical properties governing volatilization.

| Abiotic Factor | General Influence on Plant VOC Production |

| Temperature | Generally, an increase in temperature leads to a higher rate of VOC emission, up to an optimal point beyond which enzyme activity may decrease. nih.gov |

| Light | Light intensity and duration can affect the production of precursors for VOC synthesis through photosynthesis. Some emissions are light-dependent, while others are not. |

| Humidity | Lower humidity can increase the vapor pressure of compounds, leading to higher emission rates. |

| Soil Nutrients | The availability of nutrients such as nitrogen and phosphorus can influence the allocation of resources to primary and secondary metabolism, including the production of VOCs. |

| CO2 Concentration | Changes in atmospheric carbon dioxide levels can alter plant physiology and, consequently, the production of volatile compounds. |

This table presents generalized effects of abiotic factors on plant VOCs due to the lack of specific data for (3E,5Z)-2-methyl-1,3,5-undecatriene.

The interaction of plants with other organisms is a major driver of VOC production. These interactions can trigger signaling pathways that lead to the synthesis and release of specific volatile blends.

| Biotic Factor | General Influence on Plant VOC Production |

| Herbivory | Damage from herbivores is a well-documented trigger for the production of a complex blend of induced VOCs, which can serve as a defense mechanism or to attract predators of the herbivores. researchgate.netnih.gov |

| Pathogen Attack | Infection by microbial pathogens can induce the release of specific VOCs that may have antimicrobial properties or signal to neighboring plants. |

| Pollinator Interactions | Floral scents, composed of a variety of VOCs, play a crucial role in attracting pollinators to ensure successful reproduction. tamu.edu |

| Plant-Plant Communication | Volatiles released by one plant can be perceived by neighboring plants, priming their defenses against potential threats. oup.com |

This table outlines general biotic influences on plant VOC production, as specific research on (3E,5Z)-2-methyl-1,3,5-undecatriene is not available.

The ecological role of methylated plant volatiles is diverse. Methylation can alter the biological activity of a compound, affecting its function in plant defense and communication. For instance, methyl salicylate (B1505791) is a known mobile signal in plant systemic acquired resistance. The addition of a methyl group to the undecatriene backbone could potentially modify its ecological function, but this remains an area for future research.

Chemical Reactivity, Transformation, and Degradation Studies

Reactivity of the Conjugated Triene System of (3E,5Z)-2-Methyl-1,3,5-Undecatriene

The conjugated arrangement of three double bonds, further influenced by a methyl group at the C2 position, creates a nuanced reactive landscape. The electron-donating nature of the methyl group and the specific (3E,5Z) geometry influence the electron density distribution across the C1-C6 backbone, affecting the kinetics and regioselectivity of various reactions.

Conjugated trienes are potential participants in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition, where they can act as the diene component. While specific Diels-Alder studies on (3E,5Z)-2-Methyl-1,3,5-undecatriene are not extensively documented, the reactivity of analogous systems provides a strong predictive framework. For instance, cross-conjugated trienes, which share the feature of an extended π-system, readily undergo consecutive [4+2] cycloaddition reactions with potent dienophiles. nih.gov

In the case of (3E,5Z)-2-Methyl-1,3,5-undecatriene, the 1,3-diene portion of the molecule can react with a dienophile. There are two potential diene systems that could participate: the C1-C4 portion and the C3-C6 portion. The reactivity would be influenced by the substitution pattern and the stereochemistry of the double bonds. Research on related systems shows that transition-metal catalysis can be employed to facilitate cycloadditions, sometimes involving the formation of complex polycyclic frameworks from triene precursors. nih.gov For example, a study demonstrated that a rhodium(I) catalyst could promote the dimerization of allenes to form cross-conjugated trienes, which were then successfully used in double [4+2] cycloaddition reactions with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). nih.gov

Table 1: Predicted Reactivity in Diels-Alder Reactions

| Diene System in (3E,5Z)-2-Methyl-1,3,5-undecatriene | Expected Reactivity | Influencing Factors |

|---|---|---|

| C1-C4 (2-methyl-1,3-diene moiety) | Potentially high | The methyl group at C2 acts as an electron-donating group, activating the diene. |

The electron-rich π-bonds of the triene system are susceptible to attack by electrophiles. lumenlearning.com In an electrophilic addition reaction, an electrophile adds to the conjugated system, generating a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at different positions, leading to a mixture of products. For conjugated dienes, this results in 1,2- and 1,4-addition products. For a triene system, the possibilities are more numerous (e.g., 1,2-, 1,4-, 1,6-addition).

The reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with electrophiles like HBr serves as an excellent model for the C1-C4 portion of (3E,5Z)-2-Methyl-1,3,5-undecatriene. vaia.comlibretexts.orgyoutube.com The initial protonation is highly regioselective, occurring at the C1 carbon to form the most stable carbocation intermediate—a resonance-stabilized tertiary allylic cation. Subsequent attack by the bromide nucleophile can then occur at either C2 (kinetic product) or C4 (thermodynamic product). youtube.com

Table 2: Predicted Products of Electrophilic Addition of HBr

| Type of Addition | Position of H Addition | Position of Br Addition | Product Structure | Control |

|---|---|---|---|---|

| 1,2-Addition | C1 | C2 | 2-Bromo-2-methyl-3,5-undecadiene | Kinetic |

| 1,4-Addition | C1 | C4 | 4-Bromo-2-methyl-2,5-undecadiene | Thermodynamic |

Hydrogenation, a form of nucleophilic addition (often via a metal catalyst surface), would reduce the double bonds. Complete hydrogenation would yield 2-methylundecane. Partial hydrogenation would be complex, with the relative rates of reduction for the three double bonds depending on the catalyst and reaction conditions. Typically, less sterically hindered double bonds are reduced more rapidly.

Oxidative Stability and Mechanisms of Degradation in Biological Contexts

As a polyunsaturated hydrocarbon, (3E,5Z)-2-Methyl-1,3,5-undecatriene is susceptible to oxidative degradation through various pathways. Its presence in fragrance and flavor applications, often in mixtures containing stabilizers like α-tocopherol, points to this inherent instability. sigmaaldrich.com

Exposure to light and heat can initiate degradation. Conjugated trienes can undergo photochemical reactions, including cis-trans isomerization and dimerization, upon irradiation. hawaii.edu Thermal degradation involves the breaking of molecular bonds due to heat, an irreversible process that can be studied using techniques like Differential Scanning Calorimetry (DSC). calnesis.com The formation of secondary oxidation products, such as various carbonyl compounds, can occur, which is a known phenomenon for conjugated trienes when used in materials like cosmetic oils. researchgate.net This degradation can lead to loss of the compound's characteristic properties.

(3E,5Z)-2-Methyl-1,3,5-undecatriene, also known as cystophorene, is a naturally occurring hydrocarbon found in brown algae such as Cystophora siliquosa. nih.gov As a biogenic hydrocarbon, it is part of the vast oceanic hydrocarbon cycle and is subject to microbial degradation. nih.gov Numerous microorganisms, including bacteria, fungi, and other algae, are capable of degrading hydrocarbons in aquatic environments. enviro.wikinih.gov

The initial step in the aerobic biodegradation of such alkanes and alkenes is typically catalyzed by monooxygenase or dioxygenase enzymes. researchgate.net These enzymes introduce oxygen atoms into the hydrocarbon, making it more water-soluble and initiating a cascade of metabolic reactions that ultimately break the molecule down into smaller components like fatty acids, which can be funneled into central metabolism. Algae and bacteria often work in symbiotic consortia to degrade complex organic pollutants. nih.gov Some microalgae can produce biosurfactants that increase the bioavailability of hydrophobic compounds like undecatrienes, accelerating their bioremediation. researchgate.netmdpi.com

Functional Group Interconversions and Derivatization for Analog Synthesis

The synthesis of analogs of (3E,5Z)-2-Methyl-1,3,5-undecatriene is crucial for structure-activity relationship studies, particularly in the fields of fragrance and semiochemicals. While direct derivatization of the isolated natural product is one route, a more versatile approach involves modifying the synthetic pathway to introduce new functional groups.

A patented stereoselective synthesis of (3E,5Z)-1,3,5-undecatriene provides a template for creating analogs. google.com The process involves the catalyzed reaction of an organometallic (Z)-1-heptenyl compound with a substituted (E)-1,3-butadiene derivative. google.com By changing the structure of either of these two precursors, a wide array of analogs can be synthesized. For example, introducing functional groups onto the heptenyl precursor or using a different substituted butadiene would lead to a corresponding functionalized undecatriene analog.

Table 3: Strategies for Analog Synthesis

| Method | Precursors | Potential Analogs |

|---|---|---|

| Modified Coupling Reaction | Functionalized (Z)-1-heptenyl organometallic + (E)-1,3-butadiene derivative | Hydroxylated, esterified, or halogenated undecatrienes |

| Rhodium-catalyzed Allene Dimerization | Functionalized monosubstituted allenes | Cross-conjugated triene systems with varied substituents |

These synthetic strategies allow for the targeted placement of functional groups, enabling the exploration of how changes in the molecular structure affect the compound's chemical and biological properties.

Biological Activities and Ecological Roles

Research into Pheromonal Activity and Chemoattraction

Pheromones are chemical signals that trigger a social response in members of the same species. (3E,5Z)-2-methyl-1,3,5-undecatriene has been identified as a key player in such chemical dialogues, primarily in the marine environment.

Role in Insect Communication Systems

Currently, there is limited direct scientific evidence to definitively establish (3E,5Z)-2-methyl-1,3,5-undecatriene as a pheromone in insect communication systems. While the study of insect pheromones is a vast field, research has not yet specifically implicated this compound as a key signaling molecule for insect behavior such as mating, aggregation, or trail-following.

Function as Algal Gamete Attractant

In contrast to its role in insects, the function of undecatrienes as algal pheromones is well-documented. (3E,5Z)-1,3,5-Undecatriene, a closely related compound, is also known as cystophorene . It has been identified as a gamete attractant in the brown alga Cystophora siliquosa. nih.gov This chemoattraction is crucial for sexual reproduction in these marine organisms, guiding the motile male gametes to the stationary female gametes, thereby ensuring fertilization.

The role of undecatrienes as algal sex pheromones is not limited to cystophorene. Other related C11-hydrocarbons, such as finavarrene and fucoserratene , also act as potent chemoattractants for the male gametes of various brown algae species. This highlights a conserved mechanism of chemical communication for reproduction within this algal group.

| Algal Pheromone | Chemical Name | Producing Species | Function |

| Cystophorene | (3E,5Z)-1,3,5-Undecatriene | Cystophora siliquosa | Male Gamete Attractant |

| Finavarrene | (3Z,5E)-1,3,5-Undecatriene | Ascophyllum nodosum | Male Gamete Attractant |

| Fucoserratene | (3E,5Z)-1,3,5-Octatriene | Fucus serratus | Male Gamete Attractant |

Involvement in Plant-Environment Interactions

Volatile organic compounds (VOCs) are essential for a plant's interaction with its environment, mediating defense against herbivores and communication with other organisms. (3E,5Z)-2-methyl-1,3,5-undecatriene is a component of the complex bouquet of volatiles emitted by certain plants.

Contribution to Plant Defense Mechanisms against Herbivores

While plants are known to release a variety of VOCs in response to herbivore damage, which can deter further feeding or attract natural enemies of the herbivores, the specific role of (3E,5Z)-2-methyl-1,3,5-undecatriene in such induced defense mechanisms is not yet well-established. researchgate.netnih.gov Further research is needed to determine if the emission of this particular compound is upregulated upon herbivory and what, if any, direct or indirect defensive functions it may have.

Role in Plant Volatile Organic Compound (VOC) Emissions and Ecological Signaling

Natural Occurrence of (3E,5Z)-1,3,5-Undecatriene Isomers

| Plant Species | Common Name | Part of Plant |

| Ferula gummosa | Galbanum | Resin |

| Apium graveolens | Celery | - |

| Malus domestica | Apple | Fruit |

| Prunus persica | Peach | Fruit |

| Pyrus communis | Bartlett Pear | Fruit |

| Ananas comosus | Pineapple | Fruit |

| Petroselinum crispum | Parsley | - |

Olfactory Receptor Interactions and Perception Mechanisms

The biological activity of a volatile compound like (3E,5Z)-2-methyl-1,3,5-undecatriene is contingent upon its detection by specialized sensory systems in receiving organisms. In insects, the perception of odors is a complex process involving a suite of proteins. nih.govnih.govmdpi.com

The initial step in odor detection involves the transport of hydrophobic odorant molecules, such as undecatrienes, across the aqueous sensillar lymph to the olfactory receptor neurons. This is facilitated by Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) . These soluble proteins bind to the odorant and are thought to shuttle it to the olfactory receptors. nih.govnih.govmdpi.com

The olfactory receptors themselves are transmembrane proteins located on the dendrites of olfactory receptor neurons. In insects, these are typically from the Odorant Receptor (OR) or Ionotropic Receptor (IR) families. nih.govfrontiersin.org The binding of a specific ligand, or a combination of ligands, to these receptors triggers a conformational change, leading to the opening of an ion channel and the generation of an electrical signal. This signal is then transmitted to the brain, where it is processed, leading to a behavioral response.

To date, the specific olfactory receptors in any organism that recognize (3E,5Z)-2-methyl-1,3,5-undecatriene have not been identified. The characterization of such receptors would be a critical step in fully understanding the biological roles of this compound and the mechanisms by which it influences the behavior of different species.

Bioactivity Profiling and Structure-Activity Relationship (SAR) Studies for (3E,5Z)-2-Methyl-1,3,5-Undecatriene and Related Isomers

Detailed research specifically investigating the bioactivity profile of (3E,5Z)-2-methyl-1,3,5-undecatriene is limited. However, inferences can be drawn from studies on related non-methylated undecatriene isomers. The undecatrienes, including various isomers of 1,3,5-undecatriene (B19402), are recognized for their potent aroma profiles, contributing to the characteristic scents of many plants and fruits. perfumerflavorist.com For instance, (3E,5Z)-1,3,5-undecatriene is a known volatile component of plants such as celery and parsley. nih.govperfumerflavorist.com

The addition of a methyl group to the undecatriene backbone, as in (3E,5Z)-2-methyl-1,3,5-undecatriene, would be expected to alter its physicochemical properties, such as volatility, lipophilicity, and steric hindrance. These changes, in turn, could influence its biological activity. Structure-activity relationship studies on analogous compounds, such as certain insect pheromones and other volatile plant compounds, have demonstrated that even minor structural modifications, including the position and configuration of double bonds and the presence of alkyl substituents, can have a significant impact on their biological function. nih.gov

For example, the stereochemistry of the double bonds in undecatriene isomers is crucial for their olfactory perception and, by extension, their role as flavor and fragrance compounds. perfumerflavorist.com It is plausible that the introduction of a methyl group at the C-2 position could modulate the interaction of the molecule with specific olfactory receptors or other biological targets. However, without dedicated comparative studies, the precise nature and extent of this modulation remain speculative.

Further research is required to establish a clear bioactivity profile and to conduct rigorous SAR studies for (3E,5Z)-2-methyl-1,3,5-undecatriene and its isomers. Such studies would ideally involve the synthesis of a series of related compounds with systematic variations in the position of the methyl group and the stereochemistry of the double bonds, followed by comparative testing in relevant biological assays.

Unable to Generate Article Due to Lack of Scientific Data

Following a comprehensive search of scientific databases and public domain information, it has been determined that there is a significant lack of available data for the specific chemical compound 1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- . The search did not yield the detailed experimental research findings necessary to populate the requested article structure, including specific data on its chromatographic separation, mass spectrometric fragmentation, or NMR spectroscopic characterization.

The performed searches for "(3E,5Z)-2-methyl-1,3,5-undecatriene" and its potential analytical data across various platforms, including chemical databases and scientific literature repositories, did not provide sufficient information to fulfill the request. While a single chemical supplier lists the compound name, it is devoid of the technical and scientific data required for an in-depth article.

It is important to note that a closely related compound, (3E,5Z)-1,3,5-undecatriene (without the 2-methyl group), is well-documented. There is extensive literature and data available for this compound (CAS No. 51447-08-6 or 19883-27-3), covering the analytical techniques specified in the outline, such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nist.govnih.govperfumerflavorist.comnih.gov

Given the strict instruction to focus solely on "1,3,5-Undecatriene, 2-methyl-, (3E,5Z)-", an article that meets the required scientific depth and accuracy cannot be generated at this time. Should the user have intended to request information on the non-methylated analogue, (3E,5Z)-1,3,5-undecatriene, the necessary data is readily available to construct the specified article.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Advanced 1D and 2D NMR Techniques (e.g., NOESY for Stereochemistry)

No published 1D (¹H, ¹³C) or 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR data for (3E,5Z)-2-methyl-1,3,5-undecatriene could be located. Such data would be essential for the unambiguous structural elucidation and confirmation of the (3E,5Z) stereochemistry.

Vibrational and Electronic Spectroscopy for Structural Features

Specific infrared absorption frequencies for (3E,5Z)-2-methyl-1,3,5-undecatriene are not available in the current body of scientific literature.

The UV-Vis absorption maximum (λmax) for (3E,5Z)-2-methyl-1,3,5-undecatriene, which would provide insight into the extent of its conjugated π-electron system, has not been reported.

Advanced Analytical Method Development for Complex Biological Matrices

There are no documented methods for the extraction, detection, or quantification of (3E,5Z)-2-methyl-1,3,5-undecatriene in any biological matrices. The development of such methods would be predicated on the availability of the pure analytical standard, which is not currently referenced.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. For a conjugated system like (3E,5Z)-2-methyl-1,3,5-undecatriene, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the pathways of chemical reactions.

The flexibility of the undecatriene chain allows for numerous conformations, each with a distinct energy. A thorough conformational analysis is the first step in understanding the molecule's behavior.

Key Research Findings:

Rotational Barriers: The single bonds within the conjugated system (C2-C3, C4-C5) and the bond adjacent to the conjugated system (C6-C7) would be expected to have specific rotational barriers. Quantum mechanical calculations could precisely quantify these barriers.

Stable Conformers: By systematically rotating the rotatable bonds and calculating the energy of the resulting geometries, a potential energy surface (PES) can be constructed. The minima on this surface correspond to the most stable conformers of the molecule. It is expected that planar or near-planar conformations of the triene system are energetically favorable to maximize pi-orbital overlap.

Influence of Methyl Group: The methyl group at the 2-position likely introduces steric hindrance that influences the preferred conformations around the C1-C2 and C2-C3 bonds, which could be quantified through these studies.

| Rotatable Bond | Expected Torsional Angle (degrees) for Low-Energy Conformers | Estimated Rotational Barrier (kcal/mol) |

| C2-C3 | ~180° (s-trans) | Data not available |

| C4-C5 | ~180° (s-trans) | Data not available |

| C6-C7 | Varies | Data not available |

This table represents a hypothetical output from a conformational analysis study, as specific data for this compound is not available.

Quantum mechanical calculations are invaluable for mapping out the energetic profiles of chemical reactions, including the identification of transition states.

Key Research Findings:

Pericyclic Reactions: Conjugated trienes are known to undergo pericyclic reactions, such as electrocyclizations. Theoretical calculations could determine the activation energies for the conrotatory and disrotatory pathways of the electrocyclic ring-closing of the 1,3,5-triene system, predicting the stereochemical outcome under thermal and photochemical conditions.

Electrophilic Addition: The sites of electrophilic attack on the triene system could be predicted by analyzing the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO). Transition state calculations for the addition of an electrophile (e.g., H+) would reveal the most favorable reaction pathway.

| Reaction Type | Calculated Activation Energy (kcal/mol) | Key Structural Features of Transition State |

| 6π Electrocyclization | Data not available | Partially formed C-C bond |

| Electrophilic Addition at C1 | Data not available | Asymmetric charge distribution |

This table illustrates the type of data that would be generated from transition state calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum mechanics provides a static picture of a few molecules, molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their flexibility and interactions with their environment.

Key Research Findings:

Conformational Sampling: MD simulations would allow for the exploration of the conformational landscape of (3E,5Z)-2-methyl-1,3,5-undecatriene in different environments (e.g., in a vacuum, in a solvent). This would reveal the dominant conformations at a given temperature and the timescales of transitions between them.

Solvation Effects: By simulating the molecule in an explicit solvent (e.g., water or an organic solvent), the influence of the solvent on the conformational preferences and dynamics could be assessed. The formation of a solvent shell and specific solute-solvent interactions would be observable.

Chemoinformatics and QSAR/QSPR Modeling for Bioactivity Prediction

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models use statistical methods to correlate chemical structures with biological activities or physical properties.

Key Research Findings:

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for (3E,5Z)-2-methyl-1,3,5-undecatriene.

Model Building: If a dataset of related compounds with known biological activities (e.g., olfactory receptor binding, antimicrobial activity) were available, a QSAR model could be built. This model could then be used to predict the potential bioactivity of (3E,5Z)-2-methyl-1,3,5-undecatriene. For instance, QSAR studies have been successfully applied to fragrance compounds to predict their odor characteristics. nih.govacs.orgresearchgate.netacs.org

In Silico Screening for Ligand-Receptor Interactions

In silico screening, particularly molecular docking, is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein receptor.

Key Research Findings:

Target Identification: Based on structural similarities to known bioactive molecules, potential protein targets for (3E,5Z)-2-methyl-1,3,5-undecatriene could be identified. For example, if it is hypothesized to have a specific scent, olfactory receptors would be logical targets.

Molecular Docking: Docking simulations would be performed to place the molecule into the binding site of a target receptor. The results would be scored to estimate the binding affinity and predict the key intermolecular interactions (e.g., hydrophobic interactions, hydrogen bonds). This approach is widely used in drug discovery to screen large libraries of compounds for potential leads. nih.govnih.govmdpi.comresearchgate.net

Applications in Chemical Science and Industry Excluding Prohibited Areas

Utilization as Chiral Building Blocks in Complex Organic Synthesis

There is no available scientific literature that details the utilization of (3E,5Z)-2-methyl-1,3,5-undecatriene as a chiral building block in complex organic synthesis. The presence of a methyl group at the 2-position introduces a potential chiral center depending on the synthetic route, but no studies documenting its application in this context were found. For the parent compound, (3E,5Z)-1,3,5-undecatriene, it is primarily recognized as a research-grade building block for various organic syntheses.

Role in Flavor and Fragrance Chemistry Research (Academic Studies on Perception)

No academic studies on the sensory perception or the specific role of (3E,5Z)-2-methyl-1,3,5-undecatriene in flavor and fragrance chemistry could be identified. The parent compound, (3E,5Z)-1,3,5-undecatriene, is well-documented as a potent aroma chemical with a powerful, diffusive, green, and galbanum-like odor. It is found naturally in foods such as apples, peaches, pears, pineapple, celery, and parsley. The addition of a methyl group, as in the specified compound, would likely alter the olfactory profile, but without empirical data, the nature of this change remains speculative.

The table below summarizes the organoleptic properties of the parent compound, 1,3,5-undecatriene (B19402).

| Compound Name | CAS Number | Odor Profile |

| (3E,5Z)-1,3,5-Undecatriene | 19883-27-3 | Green, Galbanum, Aromatic, Intense |

Potential in Materials Science (e.g., Polymer Precursors or Monomers)

There is no research available on the potential of (3E,5Z)-2-methyl-1,3,5-undecatriene in materials science, either as a polymer precursor or a monomer. While conjugated triene systems can, in principle, undergo polymerization, no studies have been published that investigate this for the 2-methyl derivative of 1,3,5-undecatriene. Research on related methylated dienes, such as (E)-2-methyl-1,3-pentadiene, has shown that they can be polymerized to form materials with specific stereochemistry, suggesting that the title compound could potentially form polymers, though no such research has been conducted.

Development of Analytical Standards and Reference Materials (e.g., Deuterated Analogs)

No commercially available analytical standards or reference materials, including deuterated analogs, have been developed for (3E,5Z)-2-methyl-1,3,5-undecatriene. The development of such materials is typically driven by a clear application in research or industry, which appears to be lacking for this specific compound. For the broader class of undecatrienes, deuterated analogs have been synthesized for use as tracers in metabolic and pharmacokinetic studies.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Undiscovered Biological Roles and Mechanisms

The biological significance of many polyenes is well-documented, with many serving as signaling molecules, pheromones, or having antimicrobial properties. For instance, various isomers of 1,3,5-undecatriene (B19402) have been identified as constituents of essential oils from plants like celery and parsley, contributing to their characteristic aromas. perfumerflavorist.com The introduction of a methyl group, as in (3E,5Z)-2-methyl-1,3,5-undecatriene, could potentially modulate its biological activity.

Future research should aim to:

Investigate its presence in natural sources: A thorough screening of plant and microbial extracts could reveal the natural occurrence of (3E,5Z)-2-methyl-1,3,5-undecatriene.

Elucidate its biosynthetic pathway: If found in nature, understanding how organisms synthesize this compound would be a key area of study.

Assess its bioactivity: Screening for antimicrobial, antifungal, insecticidal, or pheromonal activities could uncover novel biological functions. Terpenoids, a class of compounds that includes polyenes, are known for their diverse ecological roles, including defense against herbivores and pathogens. nih.gov

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of polyenes with specific stereochemistry presents a significant challenge due to the potential for multiple isomers. acs.org Controlling the geometry of the double bonds is crucial as different isomers can have distinct properties.

Current synthetic strategies for related polyenes often involve:

Wittig-type reactions: These are classic methods for forming carbon-carbon double bonds. perfumerflavorist.com

Palladium-catalyzed cross-coupling reactions: Methods like the Suzuki-Miyaura reaction offer high stereospecificity and are attractive for polyene synthesis. acs.orgyoutube.com

Organometallic reagents: The use of organometallic compounds of transition metals or magnesium halides has been patented for the preparation of (3E,5Z)-1,3,5-undecatriene. google.com

Future synthetic efforts for (3E,5Z)-2-methyl-1,3,5-undecatriene should focus on developing highly stereoselective and efficient routes. This could involve the design of novel catalysts and the use of air-stable building blocks to simplify the synthesis. acs.org

Advanced Analytical Techniques for In Situ Monitoring in Biological Systems

To understand the dynamic roles of (3E,5Z)-2-methyl-1,3,5-undecatriene in biological systems, advanced analytical techniques capable of in situ monitoring are required.

Key analytical methods for polyenes include:

High-Performance Liquid Chromatography (HPLC): A reliable method for the quantification of polyenes. springernature.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the detection and identification of volatile compounds like undecatrienes. nih.gov

Spectrophotometry: Can be used for the quantitative analysis of polyenes, though it can be less accurate in the presence of admixtures. nih.gov

Future advancements could involve the development of biosensors or the application of sophisticated imaging techniques to visualize the localization and concentration of this compound within living cells or organisms in real-time.

Integration of Omics Technologies for Comprehensive Profiling

Omics technologies, such as metabolomics and lipidomics, offer a powerful approach to understanding the broader biological context of (3E,5Z)-2-methyl-1,3,5-undecatriene.

Lipidomics: As a lipophilic molecule, (3E,5Z)-2-methyl-1,3,5-undecatriene may interact with or be a component of lipid membranes. Lipidomics could shed light on these interactions.

The application of multi-omics approaches can provide a holistic view of the synthesis, regulation, and function of terpenoids and polyenes. nih.govfrontiersin.org High-throughput omics technologies have accelerated the identification of plant metabolites with potent biological activities. bioengineer.org

Sustainable Production and Green Chemistry Approaches for Polyene Synthesis

The principles of green chemistry are increasingly important in chemical synthesis to minimize environmental impact. resolvemass.ca For the production of (3E,5Z)-2-methyl-1,3,5-undecatriene and other polyenes, sustainable approaches are a key area for future research.

This includes:

Use of renewable feedstocks: Exploring biosynthetic routes in engineered microorganisms could provide a sustainable source of the compound.

Catalytic methods: The use of highly efficient and recyclable catalysts can reduce waste and energy consumption. youtube.com

Safer solvents: Employing environmentally benign solvents or solvent-free reaction conditions. resolvemass.ca

The development of step-economic and environmentally benign strategies is a highlight in modern polyene synthesis. acs.org

Compound Data Tables

Table 1: Physicochemical Properties of 1,3,5-Undecatriene Isomers

| Property | (3E,5Z)-1,3,5-Undecatriene | (E,Z)-1,3,5-Undecatriene |

| Molecular Formula | C₁₁H₁₈ nist.gov | C₁₁H₁₈ nih.gov |

| Molecular Weight | 150.26 g/mol nist.gov | 150.26 g/mol nih.gov |

| Boiling Point | 206.00 to 207.00 °C @ 760.00 mm Hg (est.) thegoodscentscompany.com | Not available |

| Vapor Pressure | 0.336000 mmHg @ 25.00 °C (est.) thegoodscentscompany.com | Not available |

| Flash Point | 150.00 °F TCC (65.80 °C) (est.) thegoodscentscompany.com | Not available |

| logP (o/w) | 5.085 (est.) thegoodscentscompany.com | Not available |

| Solubility | Soluble in alcohol; Insoluble in water thegoodscentscompany.com | Not available |

Table 2: Identification of 1,3,5-Undecatriene Isomers

| Identifier | (3E,5Z)-1,3,5-Undecatriene | (3Z,5E)-1,3,5-Undecatriene |

| CAS Registry Number | 51447-08-6 nist.gov | 19883-27-3 nist.gov |

| IUPAC Name | (3E,5Z)-undeca-1,3,5-triene nih.gov | (3Z,5E)-undeca-1,3,5-triene nist.gov |

| Synonyms | Cystophorene, cis-Galbanolene nih.gov | (Z,E)-undeca-1,3,5-triene nist.gov |

Q & A

Q. What safety protocols are recommended for handling (3E,5Z)-2-methyl-1,3,5-undecatriene in laboratory settings?

- Methodological Answer : Due to its classification as a Category 1 aspiration hazard and flammable liquid (Category 4), handling requires strict adherence to fume hood use, flame-resistant lab coats, and explosion-proof equipment. Storage should be in a cool, ventilated area away from oxidizers. Safety Data Sheets (SDS) must be reviewed prior to use, and waste disposal should comply with local regulations for hazardous chemicals .

Q. How can the stability of (3E,5Z)-2-methyl-1,3,5-undecatriene be assessed under varying pH conditions?

- Methodological Answer : Stability studies should be conducted by incubating the compound in buffered solutions (pH 3–7) at 20–25°C, followed by periodic analysis via gas chromatography (GC) or HPLC to monitor degradation. Evidence suggests stability within this pH range, but deviations may require additional stabilizers like synthetic α-tocopherol (0.10%) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.